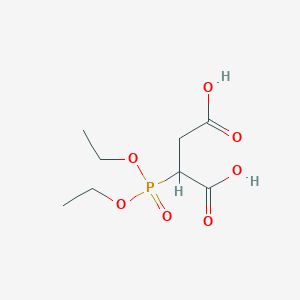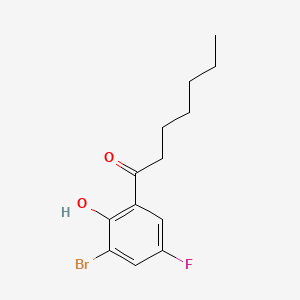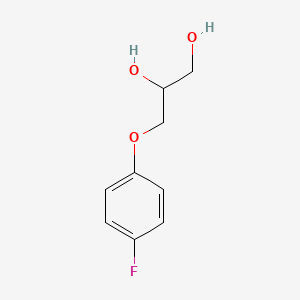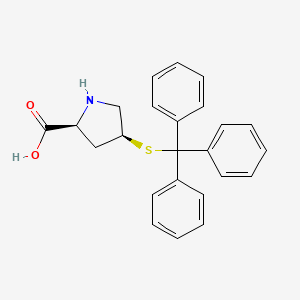
(2S,4S)-4-(Tritylthio)pyrrolidine-2-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2S,4S)-4-(Tritylthio)pyrrolidine-2-carboxylic acid is a chiral compound featuring a pyrrolidine ring substituted with a tritylthio group at the 4-position and a carboxylic acid group at the 2-position
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of (2S,4S)-4-(Tritylthio)pyrrolidine-2-carboxylic acid typically involves the following steps:
Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through various methods, including the reaction of 1,4-butanediol with ammonia in the presence of a cobalt- and nickel oxide catalyst.
Introduction of the Tritylthio Group: The tritylthio group can be introduced via nucleophilic substitution reactions, where a suitable tritylthio precursor reacts with the pyrrolidine ring.
Carboxylation: The carboxylic acid group is introduced through carboxylation reactions, often involving the use of carbon dioxide or other carboxylating agents.
Industrial Production Methods: Industrial production of this compound may involve continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of fixed-bed reactors and multistage purification processes are common in large-scale production .
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom of the tritylthio group, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the carboxylic acid group, converting it to an alcohol or aldehyde.
Common Reagents and Conditions:
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Nucleophiles: Grignard reagents, organolithium compounds.
Major Products:
Sulfoxides and Sulfones: From oxidation reactions.
Alcohols and Aldehydes: From reduction reactions.
Substituted Pyrrolidines: From nucleophilic substitution reactions.
Applications De Recherche Scientifique
(2S,4S)-4-(Tritylthio)pyrrolidine-2-carboxylic acid has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules and as a chiral auxiliary in asymmetric synthesis.
Biology: Investigated for its potential as a ligand in biochemical assays and as a probe in studying enzyme mechanisms.
Medicine: Explored for its potential therapeutic properties, including its role as a precursor in drug development.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of advanced materials
Mécanisme D'action
The mechanism of action of (2S,4S)-4-(Tritylthio)pyrrolidine-2-carboxylic acid involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound can interact with enzymes and receptors, modulating their activity.
Pathways Involved: It may influence signaling pathways by acting as an inhibitor or activator of key enzymes, thereby affecting cellular processes
Comparaison Avec Des Composés Similaires
Pyrrolidine: A simpler analog without the tritylthio and carboxylic acid groups.
Pyrrole: An aromatic analog with different electronic properties.
Pyrrolizidine: A bicyclic analog with distinct structural features.
Uniqueness: (2S,4S)-4-(Tritylthio)pyrrolidine-2-carboxylic acid is unique due to its combination of a chiral pyrrolidine ring, a tritylthio group, and a carboxylic acid group. This combination imparts specific reactivity and potential for diverse applications that are not shared by its simpler analogs.
Propriétés
Formule moléculaire |
C24H23NO2S |
|---|---|
Poids moléculaire |
389.5 g/mol |
Nom IUPAC |
(2S,4S)-4-tritylsulfanylpyrrolidine-2-carboxylic acid |
InChI |
InChI=1S/C24H23NO2S/c26-23(27)22-16-21(17-25-22)28-24(18-10-4-1-5-11-18,19-12-6-2-7-13-19)20-14-8-3-9-15-20/h1-15,21-22,25H,16-17H2,(H,26,27)/t21-,22-/m0/s1 |
Clé InChI |
UUKJGZSUMOVVOS-VXKWHMMOSA-N |
SMILES isomérique |
C1[C@@H](CN[C@@H]1C(=O)O)SC(C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4 |
SMILES canonique |
C1C(CNC1C(=O)O)SC(C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


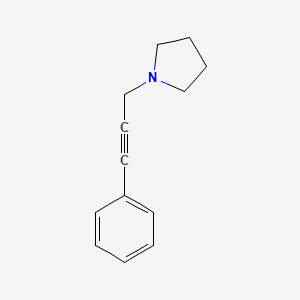
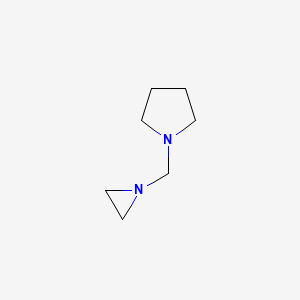

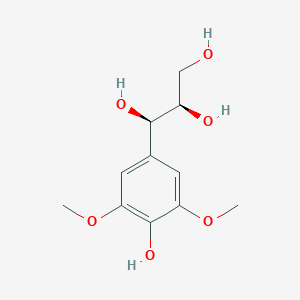
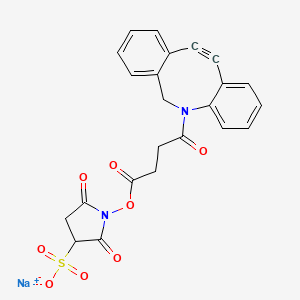
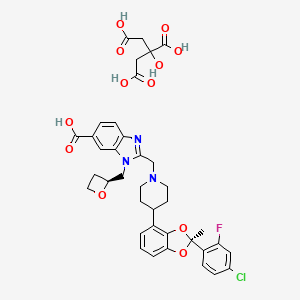
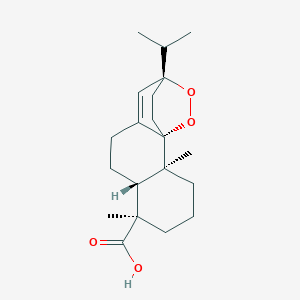
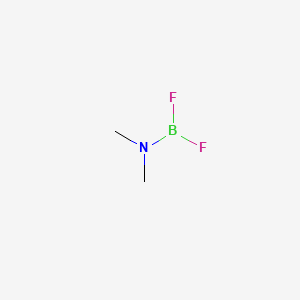

![N-[(5aR,6aS,7S,10aS)-9-(aminocarbonyl)-7-(dimethylamino)-4-fluoro-5,5a,6,6a,7,10,10a,12-octahydro-1,8,10a,11-tetrahydroxy-10,12-dioxo-2-naphthacenyl]-1-pyrrolidineacetamide dihydrochloride](/img/structure/B14755990.png)
![4-Bromo-2,5,7-trinitrofluoren-9-one;1-methoxybenzo[c]phenanthrene](/img/structure/B14755999.png)
